Terbucarb

Übersicht

Beschreibung

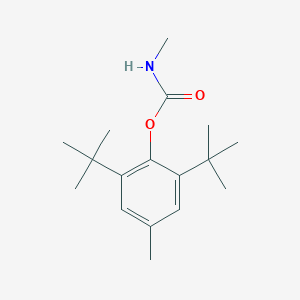

Terbucarb, also known as 2,6-di-tert-butyl-4-methylphenyl methylcarbamate, is a broad-spectrum residual herbicide. It is primarily used to control various weeds, especially broadleaf weeds and some difficult-to-control grasses. This compound is a colorless or pale yellow liquid with a distinctive grassy odor. Its chemical formula is C17H27NO2, and it has a molecular weight of 277.4 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Terbucarb can be synthesized through the reaction of 2,6-di-tert-butyl-4-methylphenol with methyl isocyanate. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the formation of the carbamate linkage .

Industrial Production Methods

In industrial settings, this compound is produced by reacting 2,6-di-tert-butyl-4-methylphenol with methyl isocyanate in large reactors. The reaction is carried out at controlled temperatures and pressures to ensure high yield and purity. The product is then purified through distillation and crystallization processes to obtain the final herbicide .

Analyse Chemischer Reaktionen

Types of Reactions

Terbucarb undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidation of this compound can lead to the formation of various oxidized carbamate derivatives.

Reduction: Reduction reactions yield amine derivatives of this compound.

Substitution: Substitution reactions produce different carbamate compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Agricultural Research

Terbucarb is extensively studied for its effectiveness in weed management. Its selectivity for broadleaf weeds makes it a valuable tool in crop protection strategies. Research has demonstrated its efficacy in reducing weed competition, thereby improving crop yields. The compound's mechanism as a cholinesterase inhibitor has also been investigated to understand its impact on non-target organisms and the environment.

Biochemical Studies

This compound serves as a model compound in studies investigating carbamate chemistry. Its role as an AChE inhibitor allows researchers to explore the biochemical pathways involved in neurotransmitter regulation and the physiological effects of cholinesterase inhibition. This research is crucial for understanding both therapeutic and toxicological implications of carbamate compounds.

Toxicological Research

The toxicological profile of this compound has been studied extensively to assess its safety for human and environmental health. Studies indicate that exposure can lead to acute toxicity symptoms such as headache, salivation, nausea, vomiting, abdominal pain, and diarrhea. Additionally, ongoing research aims to clarify the long-term health impacts associated with exposure to this compound and similar compounds.

Veterinary Medicine

Research has explored the potential residues of this compound in food products due to its use in agricultural practices. Understanding these residues is essential for ensuring food safety and compliance with regulatory standards . Studies emphasize the need for detailed metabolism studies to support regulatory assessments.

Case Study 1: Herbicidal Efficacy

In a controlled field trial, this compound was applied at varying concentrations to assess its effectiveness against common broadleaf weeds. Results indicated that higher concentrations significantly reduced weed biomass compared to untreated controls, demonstrating its potential as an effective herbicide in agricultural settings.

Case Study 2: Toxicological Assessment

A study conducted on rat hepatocytes examined the cytotoxic effects of this compound exposure. Findings revealed that higher doses resulted in significant cell death, highlighting the compound's potential toxicity and underscoring the importance of dosage regulation in agricultural applications.

Case Study 3: Residue Analysis

Research focusing on the residues of this compound in food products showed that while residues were detectable, they remained within regulatory limits set by food safety authorities. This study emphasized the need for continuous monitoring of pesticide residues to ensure consumer safety .

Wirkmechanismus

Terbucarb exerts its herbicidal effects by inhibiting the activity of acetylcholinesterase, an enzyme essential for nerve function in plants. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve stimulation and ultimately resulting in the death of the plant. The molecular targets of this compound include the active site of acetylcholinesterase, where it binds and prevents the breakdown of acetylcholine .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Carbaryl: Another carbamate herbicide with similar mechanisms of action.

Aldicarb: A carbamate pesticide used for controlling insects and nematodes.

Methomyl: A carbamate insecticide with broad-spectrum activity.

Uniqueness of Terbucarb

This compound is unique among carbamate herbicides due to its high selectivity for broadleaf weeds and its relatively low toxicity to non-target organisms. Its distinctive chemical structure, with two tert-butyl groups and a methyl group, contributes to its stability and effectiveness as a herbicide .

Biologische Aktivität

Terbucarb, chemically known as 2,6-di-tert-butyl-4-methylphenyl methylcarbamate, is a broad-spectrum herbicide primarily used for controlling various weeds, particularly broadleaf weeds and some grasses. Its molecular formula is C17H27NO2, with a molecular weight of 277.4 g/mol. This compound functions as a cholinesterase inhibitor, impacting the cholinergic system by preventing the breakdown of acetylcholine, leading to overstimulation of neurons.

Target Enzyme

This compound primarily targets acetylcholinesterase (AChE) , an enzyme crucial for neurotransmitter regulation at synapses.

Mode of Action

As a cholinesterase inhibitor , this compound forms unstable complexes with AChE through carbamoylation, leading to reversible inhibition. This results in the accumulation of acetylcholine in the synaptic cleft, causing prolonged stimulation of postsynaptic neurons.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway , which is essential for normal neuromuscular function. The inhibition of AChE disrupts normal signal transduction at neuromuscular junctions.

Cellular Effects

This compound has been shown to induce acute cytotoxicity in isolated rat hepatocytes, indicating its potential for causing cell death at higher concentrations.

Dosage Effects

The biological activity of this compound varies significantly with dosage:

- Low doses : Minimal toxic effects.

- High doses : Symptoms include headache, salivation, nausea, vomiting, abdominal pain, and diarrhea.

Acute Toxicity

This compound exhibits moderate toxicity levels:

- Oral LD50 : 200-2,000 mg/kg (varies based on formulation).

- Dermal LD50 : 400-4,000 mg/kg.

These values indicate that while this compound can be hazardous, it is typically used at concentrations low enough to mitigate significant risks under normal conditions.

Chronic Exposure

Prolonged exposure may lead to neuropsychological consequences and disturbances in perception and visuo-motor processing. Symptoms associated with high-level exposure include muscle weakness and respiratory difficulties.

Case Studies

- Occupational Exposure and Cancer Risk : A study indicated suggestive associations between occupational exposure to related carbamates (e.g., terbufos) and increased cancer risk (HR for prostate cancer = 1.21) . While direct evidence linking this compound to carcinogenic effects remains limited, caution is advised regarding its long-term use.

- Environmental Impact : this compound's use in agriculture has raised concerns about its effects on non-target organisms and ecosystems. Studies have shown that carbamate pesticides can disrupt ecological balances by affecting beneficial insect populations .

Metabolic Pathways

This compound undergoes enzymatic hydrolysis in the liver, leading to various degradation products that are excreted via kidneys. The metabolic pathways influence its persistence and toxicity in biological systems.

Applications in Scientific Research

This compound serves multiple roles across different fields:

- Agriculture : Widely used as a herbicide to control weed growth.

- Biological Studies : Investigated for its effects on plant physiology and as a model compound for studying carbamate chemistry.

- Toxicology : Used to understand the mechanisms of cholinesterase inhibition and neurotoxicity.

Eigenschaften

IUPAC Name |

(2,6-ditert-butyl-4-methylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-11-9-12(16(2,3)4)14(20-15(19)18-8)13(10-11)17(5,6)7/h9-10H,1-8H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRAZZZISDRWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)OC(=O)NC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042441 | |

| Record name | Terbucarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1918-11-2 | |

| Record name | Terbucarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbucarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbucarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERBUCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17B625R8YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.